Carabrolactone B
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Overview
Description
Carabrolactone B is a sesquiterpene lactone . It is a natural product found in the rhizomes of Carpesium abrotanoides . It has a molecular formula of C15H22O4 and a molecular weight of 266.3 g/mol .
Synthesis Analysis
This compound has been isolated from the genus Caragana . The phytochemical study on the ethanol extract of the aerial parts of Carpesium abrotanoides led to the isolation of this compound .Molecular Structure Analysis
The molecular structure of this compound includes a four-membered beta-lactam ring . The IUPAC name for this compound is (3aS,5R,5aS,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno [6,5-b]furan-2-one .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not well-documented in the literature .Physical and Chemical Properties Analysis
This compound has a molecular weight of 266.33 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The exact mass and monoisotopic mass of this compound are 266.15180918 g/mol . It has a XLogP3-AA value of 1.7 .Safety and Hazards
The safety data sheet for Carabrolactone B suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Carabrolactone B is a sesquiterpene lactone . It has shown an anti-proliferative effect on HL-60 cells, which may be due to its ability to inhibit protein synthesis and cell division . .
Mode of Action
Based on its anti-proliferative effects, it can be inferred that this compound interacts with its targets in a way that inhibits protein synthesis and cell division . This interaction and the resulting changes could potentially lead to the observed anti-proliferative effects.
Biochemical Pathways
Given its anti-proliferative effects, it can be hypothesized that this compound may affect pathways related to cell growth and division . The downstream effects of these alterations could include reduced proliferation of cells, such as the HL-60 cells mentioned earlier .
Result of Action
This compound has been shown to have an anti-proliferative effect on HL-60 cells . This suggests that the molecular and cellular effects of this compound’s action may include the inhibition of cell growth and division. Additionally, this compound has been shown to have chemo-protective effects against aflatoxin B1 induced toxicity in mice liver cells .
Action Environment
Like all chemical compounds, the action of this compound is likely to be influenced by various environmental factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Cellular Effects
Carabrolactone B has shown an anti-proliferative effect on HL-60 cells, which may be due to its ability to inhibit protein synthesis and cell division . It also has been shown to have chemo-protective effects against aflatoxin B1 induced toxicity in mice liver cells .
Molecular Mechanism
Many sesquiterpene lactones exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(3aS,5R,5aS,8S,8aS,9S,9aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-13,16-17H,2,4-6H2,1,3H3/t7-,9+,10+,11+,12-,13+,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKVXPJGDTWUKIM-FJBRTZCWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1CCC3O)C)O)C(=C)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1CC[C@@H]3O)C)O)C(=C)C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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